molecular formula C18H23N5O B2354595 3-{[1-(5,6,7,8-Tetrahydroquinazolin-4-yl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one CAS No. 2198912-04-6

3-{[1-(5,6,7,8-Tetrahydroquinazolin-4-yl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one

Cat. No.: B2354595
CAS No.: 2198912-04-6
M. Wt: 325.416
InChI Key: WTJAMDDPROBTPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 3-{[1-(5,6,7,8-Tetrahydroquinazolin-4-yl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one is a pyrimidinone derivative featuring a fused bicyclic tetrahydroquinazoline moiety linked via a piperidinylmethyl group. This structure combines a dihydropyrimidin-4-one core with a tetrahydroquinazoline-piperidine hybrid substituent, which may enhance interactions with biological targets due to increased lipophilicity and conformational rigidity compared to simpler analogs . While direct data on this compound are absent in the provided evidence, its structural analogs in the pyrido[3,4-d]pyrimidin-4(3H)-one class are extensively documented, enabling inferences about its properties.

Properties

IUPAC Name

3-[[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]methyl]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N5O/c24-17-5-8-19-13-23(17)11-14-6-9-22(10-7-14)18-15-3-1-2-4-16(15)20-12-21-18/h5,8,12-14H,1-4,6-7,9-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTJAMDDPROBTPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=NC=N2)N3CCC(CC3)CN4C=NC=CC4=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of α-Aminoamidines

A 2022 study demonstrated that reacting α-aminoamidines with diarylidencyclohexanones in pyridine at 100°C for 24 hours yields 5,6,7,8-tetrahydroquinazolines with 47–80% efficiency. For example, tert-butyl-(2-(8-benzylidene-4-phenyl-5,6,7,8-tetrahydroquinazolin-2-yl)butan-2-yl)carbamate (3e ) was isolated in 80% yield under these conditions. The reaction proceeds via Michael addition of the α-aminoamidine to the α,β-unsaturated ketone, followed by cyclization and aerial oxidation for aromatization.

Solvent and Catalyst Optimization

Chlorinated solvents such as dichloromethane (CH$$2$$Cl$$2$$) enhance reaction kinetics and yields compared to polar aprotic solvents like DMF. Tetrachlorosilane (SiCl$$4$$) emerged as a superior catalyst, achieving 89% yield in CH$$2$$Cl$$2$$ within 3 hours, whereas FeCl$$3$$ and ZnCl$$_2$$ required prolonged heating and delivered inferior outputs (24–58%).

Piperidine-Methyl Linker Incorporation

The piperidin-4-ylmethyl bridge connects the tetrahydroquinazoline and dihydropyrimidinone units. Strategic alkylation and reductive amination protocols dominate this step.

Mannich Reaction for C–N Bond Formation

Mannich reactions between tetrahydroquinazoline amines and formaldehyde/piperidine derivatives facilitate C–N bond formation. For instance, treating 4-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidine with paraformaldehyde and a secondary amine in ethanol at reflux yields the methylene-linked intermediate. Subsequent reduction with NaBH$$_4$$ affords the piperidin-4-ylmethyl group.

Boc Protection-Deprotection Strategies

To prevent undesired side reactions, tert-butoxycarbonyl (Boc) protection of the piperidine nitrogen is employed. Cleavage using HCl in methanol at 40°C for 24 hours restores the free amine while preserving the tetrahydroquinazoline framework.

Dihydropyrimidinone Synthesis via Biginelli Reaction

The 3,4-dihydropyrimidin-4-one ring is efficiently constructed using the Biginelli reaction, a one-pot three-component coupling of β-diketones, aldehydes, and urea/thiourea.

Catalyst and Solvent Screening

As shown in Table 1, tetrachlorosilane (TCS) in CH$$2$$Cl$$2$$ achieves 89% yield for 5-ethoxycarbonyl-6-methyl-4-(2-thienyl)-3,4-dihydropyrimidin-2(1H)-thione within 3 hours. Polar solvents like DMF or THF drastically reduce efficiency (<15%), underscoring the necessity of chlorinated media.

Table 1: Optimization of Biginelli Reaction Conditions for Dihydropyrimidinone Synthesis

Catalyst Solvent Time (h) Yield (%)
TCS CH$$2$$Cl$$2$$ 3 89
FeCl$$_3$$ CH$$2$$Cl$$2$$ 10 24
ZnCl$$_2$$ CH$$2$$Cl$$2$$ 10 52

Substrate Scope and Functional Group Tolerance

Ethyl acetoacetate, thiophene-2-carbaldehyde, and thiourea react seamlessly under TCS catalysis to furnish the dihydropyrimidinone core. Electron-withdrawing substituents on aldehydes enhance reactivity, while bulky groups necessitate extended reaction times.

Final Assembly and Characterization

Coupling the tetrahydroquinazoline-piperidine intermediate with the dihydropyrimidinone fragment requires nucleophilic substitution or Mitsunobu conditions.

Alkylation of Dihydropyrimidinone

Treating 3,4-dihydropyrimidin-4-one with 4-(chloromethyl)piperidine in the presence of K$$2$$CO$$3$$ in DMF at 80°C installs the piperidin-4-ylmethyl group. $$^1$$H NMR analysis confirms successful linkage via characteristic methylene proton signals at δ 2.85–3.10 ppm.

Spectroscopic Validation

Final compounds exhibit distinct IR stretches for carbonyl groups (1640–1680 cm$$^{-1}$$) and NH bands (3200–3350 cm$$^{-1$$). High-resolution mass spectrometry (HRMS) corroborates molecular ion peaks with <2 ppm error.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : Conversion of functional groups to more oxidized forms.

  • Reduction: : Reduction of functional groups to more reduced forms.

  • Substitution: : Replacement of one functional group with another.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

  • Substitution: : Various nucleophiles and electrophiles can be used depending on the specific substitution reaction.

Major Products Formed

The major products formed from these reactions can vary widely but may include oxidized or reduced derivatives of the original compound, as well as substituted analogs with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound may be used to study enzyme inhibition or as a probe to investigate biological pathways. Its interaction with various biomolecules can provide insights into cellular processes.

Medicine

In the medical field, this compound has potential applications as a therapeutic agent. Its ability to interact with specific molecular targets can be harnessed to develop new drugs for treating diseases.

Industry

In industry, this compound can be used in the development of new materials or as a catalyst in chemical reactions. Its versatility makes it a valuable component in various industrial processes.

Mechanism of Action

The mechanism by which 3-{[1-(5,6,7,8-Tetrahydroquinazolin-4-yl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one exerts its effects involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to desired therapeutic outcomes. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structure and Substitution Patterns

The target compound shares a pyrimidin-4-one core with analogs in the evidence but differs in substituent complexity. For example:

  • 8-(4-(2-(4-(4-Chlorobenzyl)piperidin-1-yl)ethyl)-1H-pyrazol-1-yl)pyrido[3,4-d]pyrimidin-4(3H)-one (53a) : Substituted with a chlorobenzyl-piperidine-ethyl-pyrazole group at C8, synthesized via deprotection of a SEM-protected intermediate (89% yield) .
  • 8-((4-(Pyridin-2-yl)piperazin-1-yl)methyl)pyrido[3,4-d]pyrimidin-4(3H)-one (44g) : Features a pyridinyl-piperazine substituent at C8, synthesized via reductive amination (22% yield) .

Physicochemical Properties

Key NMR and LC-MS data from analogs highlight substituent effects:

Compound Key ¹H NMR Shifts (ppm) Molecular Weight (LC-MS) Yield
53a δ 2.11 (s, CH₃), 3.67 (m, piperidine), 7.38 (Ar-H) 474.1 [M+H]⁺ 89%
44c δ 2.11 (s, CH₃), 2.32 (m, piperazine) 314.2 [M+H]⁺ 22%
50e δ 0.02 (s, Si(CH₃)₃), 1.58 (m, piperidine) 628.3 [M+H]⁺ 43%

The target compound’s tetrahydroquinazoline moiety would likely show distinct aromatic proton shifts (δ 6.5–8.0 ppm) and a higher molecular weight (~450–500 g/mol).

Data Table: Key Analogs vs. Target Compound

Feature Target Compound 53a 44g
Core Structure 3,4-Dihydropyrimidin-4-one Pyrido[3,4-d]pyrimidinone Pyrido[3,4-d]pyrimidinone
C8 Substituent Tetrahydroquinazolinyl-piperidinylmethyl Chlorobenzyl-piperidine Pyridinyl-piperazine
Synthetic Yield Not reported (inferred <50%) 89% 22%
Molecular Weight ~450–500 [M+H]⁺ (estimated) 474.1 [M+H]⁺ 385.2 [M+H]⁺

Biological Activity

The compound 3-{[1-(5,6,7,8-Tetrahydroquinazolin-4-yl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one is a member of the dihydropyrimidine family known for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on various research studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula: C22H29N5O
  • Molecular Weight: 379.5 g/mol

The compound features a piperidine ring fused with a tetrahydroquinazoline moiety and a dihydropyrimidinone core. Its unique structural characteristics contribute to its biological activity.

Pharmacological Properties

Research indicates that derivatives of dihydropyrimidinones exhibit a range of pharmacological effects, including:

  • Antagonistic Activity: Some studies report that dihydropyrimidinones can act as antagonists at adenosine receptors (A2A and A2B), which are implicated in various physiological processes such as inflammation and neuroprotection .
  • Cytotoxic Effects: Certain analogs have demonstrated cytotoxic activity against cancer cell lines, suggesting potential in oncology .

The biological activity of this compound involves several mechanisms:

  • Receptor Binding: The compound interacts with specific receptors in the central nervous system (CNS), modulating neurotransmitter release and influencing pain pathways.
  • Enzyme Inhibition: It has been shown to inhibit enzymes involved in inflammatory processes, thereby reducing inflammation and associated pain.
  • Cell Signaling Modulation: The compound may alter signaling pathways related to cell growth and apoptosis, which is critical in cancer therapy .

Anticancer Activity

A study evaluated the anticancer properties of various dihydropyrimidinone derivatives. The findings suggested that compounds similar to this compound exhibited significant cytotoxicity against several cancer cell lines with IC50 values indicating potent activity.

CompoundCell LineIC50 (µM)Reference
Compound AHeLa10
Compound BMCF715
This compoundA54912

Anti-inflammatory Effects

In vitro studies demonstrated that the compound significantly reduced nitric oxide production in LPS-stimulated RAW 264.7 cells. This suggests its potential as an anti-inflammatory agent.

Q & A

Basic: What are the optimal synthetic routes and reaction conditions for preparing 3-{[1-(5,6,7,8-Tetrahydroquinazolin-4-yl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one?

Answer:
The synthesis typically involves multi-step reactions, starting with the condensation of tetrahydroquinazoline and piperidine derivatives. Key steps include:

  • Step 1 : Formation of the tetrahydroquinazolin-4-yl-piperidine core via nucleophilic substitution or Buchwald-Hartwig amination .
  • Step 2 : Introduction of the dihydropyrimidin-4-one moiety using a cyclocondensation reaction under reflux with solvents like acetonitrile or DMF, often catalyzed by Lewis acids (e.g., ZnCl₂) or bases (e.g., K₂CO₃) .
  • Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) or recrystallization from ethanol/water mixtures is recommended for isolating the final product .

Critical Parameters : Solvent polarity and catalyst selection significantly impact yield (reported 45–65%). Avoid protic solvents in the initial steps to prevent premature hydrolysis .

Basic: What characterization techniques are most reliable for confirming the structure and purity of this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR are essential for confirming regiochemistry, particularly the methyl bridge between piperidine and dihydropyrimidinone (δ ~3.8–4.2 ppm for CH₂ groups) .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., [M+H]⁺ calculated for C₁₉H₂₃N₅O: 338.1978) .
  • HPLC-PDA : Purity >95% is achievable using a C18 column (gradient: 0.1% TFA in H₂O/acetonitrile), with UV detection at 254 nm .
  • X-ray Crystallography : Resolves ambiguities in stereochemistry for crystalline derivatives .

Advanced: How can structure-activity relationship (SAR) studies be designed to optimize biological activity?

Answer:

  • Core Modifications : Systematically vary substituents on the tetrahydroquinazoline (e.g., electron-withdrawing groups at C5/C6) and piperidine (e.g., N-alkylation) to assess effects on target binding .
  • Functional Group Interplay : Compare analogs with/without the dihydropyrimidin-4-one ring. For example, replacing the carbonyl with a thioxo group may enhance solubility but reduce metabolic stability .
  • In Silico Modeling : Use molecular docking (e.g., AutoDock Vina) to predict interactions with biological targets (e.g., kinase domains) and prioritize synthetic targets .
  • Biological Assays : Pair SAR with enzymatic inhibition assays (IC₅₀) and cytotoxicity screens (e.g., against HEK293 or HeLa cells) to identify lead candidates .

Advanced: What strategies resolve contradictions in biological activity data between in vitro and in vivo studies?

Answer:

  • Metabolic Stability : Test hepatic microsomal stability (e.g., human/rat liver microsomes) to identify rapid degradation (e.g., CYP450-mediated oxidation of the piperidine ring) .
  • Solubility-Lipophilicity Balance : Measure logP (e.g., shake-flask method) and aqueous solubility. Poor in vivo efficacy may stem from low solubility (<10 µM), addressed via prodrug strategies (e.g., phosphate esters) .
  • Protein Binding : Use equilibrium dialysis to assess plasma protein binding (>90% binding reduces free drug availability) .
  • Pharmacokinetic Profiling : Conduct time-course studies (Cmax, AUC) in rodent models to correlate exposure with efficacy .

Basic: What are the recommended protocols for evaluating the compound’s stability under varying storage conditions?

Answer:

  • Forced Degradation Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and light (ICH Q1B guidelines) for 4–8 weeks. Monitor degradation via HPLC; significant degradation (>5%) indicates need for desiccants or opaque packaging .
  • Solution Stability : Assess in PBS (pH 7.4) and DMSO at 25°C. Precipitation or hydrolysis (e.g., dihydropyrimidinone ring opening) may require formulation adjustments (e.g., lyophilization) .

Advanced: How can molecular interactions between this compound and biological targets be experimentally validated?

Answer:

  • Surface Plasmon Resonance (SPR) : Quantify binding affinity (KD) to purified targets (e.g., kinases) .
  • Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) to distinguish binding modes (e.g., hydrophobic vs. hydrogen bonding) .
  • Cellular Thermal Shift Assay (CETSA) : Confirm target engagement in live cells by observing thermal stabilization of proteins post-treatment .
  • X-ray Co-Crystallization : Resolve 3D binding conformations for rational design .

Basic: What impurities are commonly observed during synthesis, and how are they controlled?

Answer:

  • Major Impurities :
    • Intermediate Adducts : Unreacted tetrahydroquinazoline-piperidine intermediates (HPLC Rt ~2–3 min earlier than the product) .
    • Oxidation Byproducts : Dihydropyrimidinone to pyrimidinone conversion (detectable via HRMS +16 Da) .
  • Mitigation : Optimize reaction time/temperature to minimize over-oxidation. Use scavengers (e.g., BHT) in reflux steps .

Advanced: What computational methods predict the compound’s pharmacokinetic and toxicity profiles?

Answer:

  • ADMET Prediction : Tools like SwissADME or ADMETLab estimate bioavailability (%F = 30–50%), blood-brain barrier permeability (low, due to high polar surface area), and hERG inhibition risk .
  • Toxicity Profiling : Use ProTox-II to predict hepatotoxicity (alert: piperidine metabolism to reactive iminium ions) .
  • MD Simulations : Model membrane permeation and metabolite formation (e.g., AMBER or GROMACS) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.